molecular formula C8H7Cl2NO2 B8650312 2,4-dichloro-N-methoxybenzamide

2,4-dichloro-N-methoxybenzamide

Cat. No.: B8650312
M. Wt: 220.05 g/mol
InChI Key: CBKQTQUCSOAHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class are frequently investigated as key intermediates in organic synthesis and as potential scaffolds for developing biologically active molecules. Research on structurally similar N-substituted benzamides has demonstrated that these compounds can exhibit promising antimicrobial properties against a range of tested microorganisms . The dichloro and methoxy substituents on the aromatic rings are common features in compounds studied for their antioxidant activities, including radical scavenging and ferrous ion chelating capabilities . From a synthetic chemistry perspective, benzamide derivatives are often prepared and handled using advanced solution-phase parallel synthesis techniques. Methodologies such as the potassium fluoride and sucrose quenching system have been developed to efficiently synthesize similar amide-containing compounds, yielding high-purity products excellent for building diverse molecular libraries in drug discovery programs . As a building block, this compound supports research in structure-activity relationship (SAR) studies, particularly in the exploration of heterocyclic systems. The incorporation of such compounds into more complex structures can lead to enhanced biological potency . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,4-dichloro-N-methoxybenzamide

InChI

InChI=1S/C8H7Cl2NO2/c1-13-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

CBKQTQUCSOAHMD-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8Cl2N2O2
  • Molecular Weight : 234.08 g/mol
  • IUPAC Name : 2,4-dichloro-N-methoxybenzamide

The compound features a benzamide structure with dichlorination at the 2 and 4 positions on the aromatic ring, along with a methoxy group attached to the nitrogen atom of the amide functional group. This configuration enhances its reactivity and interaction with biological targets.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as a precursor or intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to be modified into various derivatives that may exhibit therapeutic properties.
    • It has been investigated for its ability to inhibit specific enzymes or modulate receptor activities, making it a candidate for drug discovery efforts targeting metabolic pathways and disease processes.
  • Biological Activity :
    • Studies have shown that this compound interacts with various molecular targets, potentially influencing enzyme activity and receptor binding. Molecular docking studies have indicated its efficacy against certain enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents.

Biological Testing

Recent research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has been screened against various bacterial and fungal strains, demonstrating significant inhibitory effects comparable to established antibiotics like penicillin G and ciprofloxacin .
  • Cytotoxicity : In vitro studies have indicated cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential applications in cancer therapy .

Case Studies

Several studies have documented the applications of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations.
Study 2Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effective dose-response relationships.
Study 3Investigated the compound's ability to modulate specific signaling pathways involved in apoptosis, suggesting potential use in cancer therapy.

Chemical Synthesis

The synthesis of this compound typically involves several steps using common reagents such as sodium amide for nucleophilic substitution and lithium aluminum hydride for reduction processes. The general procedure includes:

  • Formation of the Amide : Reacting appropriate chlorinated benzene derivatives with methoxy amine.
  • Purification : Utilizing techniques like recrystallization or chromatography to isolate the desired product.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
2,4-Dichloro-N-methoxybenzamide C₂₁H₁₄Cl₂N₂O₃S 2,4-Cl; methoxy-N; thiazolyl group Potential kinase inhibition (inferred)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 4-Cl; 2-OCH₃; 4-CH₃ Fluorescence: λex 340 nm, λem 380 nm; LOD 0.269 mg/L
2-Chloro-N-(4-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 2-Cl; 4-OCH₃ Dihedral angle: 79.2° between benzene rings; pharmaceutical applications
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide C₂₁H₁₃BrCl₂N₂O₃ 3-Br; 4-OCH₃; benzoxazolyl; 2,4-Cl Antifungal/anticancer potential (inferred)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide C₁₆H₁₃N₂O₃S 4-OCH₃; benzothiazolyl Intermediate in drug synthesis

Key Observations:

Substituent Effects on Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 and 25°C, with a detection limit (LOD) of 0.269 mg/L . The methyl group at the 4-position may enhance planarity, optimizing π-π* transitions.

Steric and Electronic Modulation :

  • 2-Chloro-N-(4-methoxyphenyl)benzamide demonstrates a near-orthogonal dihedral angle (79.2°) between its benzene rings, which may reduce steric hindrance and improve binding to hydrophobic pockets in enzymes . The methoxy group in this compound likely adopts a similar orientation, but the dichloro substituents could increase rigidity.

Biological Activity :

  • Compounds with heterocyclic appendages (e.g., benzoxazolyl in , thiazolyl in ) show enhanced bioactivity due to improved target engagement. For example, 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (MW: 492.15 g/mol) is speculated to inhibit fungal or cancer cell proliferation .

Q & A

Q. How can researchers optimize the synthesis of 2,4-dichloro-N-methoxybenzamide to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate acylating agents (e.g., benzoyl chloride derivatives) and controlling reaction conditions (temperature, stoichiometry). For example, analogous syntheses of substituted benzamides use stepwise activation of carboxylic acids with reagents like oxalyl chloride, followed by coupling with methoxyamine derivatives under inert atmospheres . Hazard analysis, including DSC for thermal stability and Ames testing for mutagenicity, should precede scale-up to ensure safety . Purification via column chromatography or recrystallization in solvents like dichloromethane/ether mixtures enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorine atoms at 2- and 4-positions, methoxy group resonance at ~3.8 ppm) .
  • IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C8_8H7_7Cl2_2NO2_2) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in single crystals, crucial for confirming stereoelectronic effects .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential mutagenicity (Ames II testing for related benzamides showed mutagenicity comparable to benzyl chloride) .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can be simulated using the SMD continuum model to predict reaction kinetics .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Antibacterial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative strains.
  • Antioxidant Screening : DPPH radical scavenging assays quantify hydrogen-donating capacity at varying concentrations (e.g., IC50_{50} determination) .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cytochrome P450), validated via fluorometric activity assays .

Q. What crystallographic strategies resolve conformational flexibility in this compound?

Methodological Answer:

  • Low-Temperature Crystallography : Data collection at 89 K minimizes thermal motion artifacts, enhancing resolution of bond lengths and angles .
  • Twinned Data Refinement : SHELXL software (TWIN/BASF commands) corrects for crystal twinning, common in halogenated benzamides .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, Cl···π) influencing packing motifs .

Q. How can kinetic studies elucidate the reaction mechanism of this compound in cross-coupling reactions?

Methodological Answer:

  • Rate Law Determination : Monitor reaction progress via UV-Vis spectroscopy (e.g., disappearance of Pd catalyst absorbance at 400 nm).
  • Isotope Labeling : Use 18^{18}O-labeled methoxy groups to track oxygen transfer in amide bond cleavage via GC-MS .
  • Activation Energy Calculation : Arrhenius plots derived from rate constants at multiple temperatures confirm single-step vs. stepwise mechanisms .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

Methodological Answer:

  • Multi-Technique Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations.
  • Dynamic NMR : Variable-temperature studies detect restricted rotation (e.g., amide bond planarization) causing signal splitting .
  • Theoretical Optimization : Geometry optimization in Gaussian 09 reconciles computational models with experimental crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.